ITX3
Overview
Description
ITX3: is a chemical compound known for its role as a specific inhibitor of the Trio N-terminal guanine nucleotide exchange factor domain. The compound is identified by its chemical name, 2-[(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-thiazolo[3,2-a]benzimidazol-3(2H)-one . It has a molecular formula of C22H17N3OS and a molecular weight of 371.45 g/mol .
Mechanism of Action
Target of Action
ITX3 is a specific and non-toxic inhibitor of TrioN . TrioN is the N-terminal GEF domain of the multidomain Trio protein .
Mode of Action
This compound interacts with TrioN, inhibiting its activity . It has been shown to inhibit TrioN signaling and specifically inhibit TrioN . The IC50 value, a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 76 μM .
Biochemical Pathways
This compound affects the Trio/RhoG/Rac1 pathway . By inhibiting TrioN, this compound reduces cellular Rac activation . This has downstream effects on various cellular processes, including cell structure formation .
Result of Action
This compound has been shown to inhibit nerve growth factor-induced neurite outgrowth in PC12 cells . It also represses Rac1 activity and dose-dependently up-regulates the E-cadherin protein level and phospho-p38 signal in Tara-KD cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ITX3 involves the condensation of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde with 2-aminothiazole under specific reaction conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide . The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated synthesis equipment and advanced purification methods such as high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: ITX3 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under appropriate conditions .
Common Reagents and Conditions:
Substitution Reactions: this compound can react with nucleophiles in the presence of a base to form substituted derivatives.
Oxidation Reactions: Oxidizing agents such as can be used to oxidize this compound, leading to the formation of oxidized products.
Reduction Reactions: Reducing agents like sodium borohydride can reduce this compound to form reduced derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted this compound derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry: ITX3 is used as a research tool to study the Trio/RhoG/Rac1 signaling pathway. It helps in understanding the molecular mechanisms underlying cell adhesion and migration .
Biology: In biological research, this compound is employed to investigate the role of the Trio N-terminal guanine nucleotide exchange factor domain in cellular processes. It is particularly useful in studying the regulation of neurite outgrowth and cell differentiation .
Industry: While its industrial applications are still under exploration, this compound’s role as a specific inhibitor of the Trio/RhoG/Rac1 pathway makes it a valuable compound for developing new drugs and therapeutic strategies .
Comparison with Similar Compounds
ITX1: Another inhibitor of the Trio N-terminal guanine nucleotide exchange factor domain, but with different structural features.
Uniqueness: ITX3 is unique in its high specificity for the Trio N-terminal guanine nucleotide exchange factor domain, making it a valuable tool for studying the Trio/RhoG/Rac1 signaling pathway. Its non-toxic nature and selective inhibition make it distinct from other similar compounds .
Properties
IUPAC Name |
(2E)-2-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3OS/c1-14-12-16(15(2)24(14)17-8-4-3-5-9-17)13-20-21(26)25-19-11-7-6-10-18(19)23-22(25)27-20/h3-13H,1-2H3/b20-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMYMKPBODEZSH-DEDYPNTBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=C3C(=O)N4C5=CC=CC=C5N=C4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C/3\C(=O)N4C5=CC=CC=C5N=C4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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